(2E)-6,7-dimethyl-2-[(1-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
6,7-dimethyl-2-[(E)-1-(1-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is a complex organic compound that features a unique structure combining indole, thiazole, and benzimidazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-2-[(E)-1-(1-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 1-methyl-1H-indole-3-carbaldehyde with a thiazole derivative under acidic or basic conditions to form the intermediate. This intermediate is then cyclized with a benzimidazole derivative to yield the final product. The reaction conditions often require careful control of temperature, pH, and solvent to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of catalysts can further improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl-2-[(E)-1-(1-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6,7-dimethyl-2-[(E)-1-(1-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6,7-dimethyl-2-[(E)-1-(1-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbaldehyde and indole-3-acetic acid share structural similarities and biological activities.
Thiazole Derivatives: Thiazole-based compounds such as thiazole-4-carboxylic acid exhibit similar chemical reactivity.
Benzimidazole Derivatives: Benzimidazole compounds like 2-aminobenzimidazole have comparable pharmacological properties.
Uniqueness
6,7-dimethyl-2-[(E)-1-(1-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is unique due to its combination of indole, thiazole, and benzimidazole moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C21H17N3OS |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
(2E)-6,7-dimethyl-2-[(1-methylindol-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C21H17N3OS/c1-12-8-16-18(9-13(12)2)24-20(25)19(26-21(24)22-16)10-14-11-23(3)17-7-5-4-6-15(14)17/h4-11H,1-3H3/b19-10+ |
InChI Key |
GQHURWIIXKWPDE-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N3C(=O)/C(=C\C4=CN(C5=CC=CC=C54)C)/SC3=N2 |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=CN(C5=CC=CC=C54)C)SC3=N2 |
Origin of Product |
United States |
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